3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde
Overview
Description
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde is an organic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, a benzaldehyde moiety, and an ethoxy group at the para position relative to the aldehyde
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with a variety of biological targets .
Mode of Action
It is known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . This suggests that the compound might interact with its targets through coordination chemistry.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . This suggests that the compound might affect the biochemical pathways related to oxidation reactions.
Result of Action
Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, suggesting that the compound might induce a variety of molecular and cellular changes .
Action Environment
Factors like the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts have been reported to significantly influence the catalytic activities of pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Formylation: The final step involves the formylation of the benzene ring, which can be done using a Vilsmeier-Haack reaction, where the benzylated pyrazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzoic acid.
Reduction: 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzaldehyde and ethoxy groups.
4-Ethoxybenzaldehyde: Lacks the pyrazole ring but contains the ethoxy and aldehyde functionalities.
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzaldehyde: Similar structure but without the ethoxy group.
Uniqueness
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde is unique due to the combination of the pyrazole ring, ethoxy group, and benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15-6-5-13(10-18)8-14(15)9-17-12(3)7-11(2)16-17/h5-8,10H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUQGVAVTOOIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN2C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.